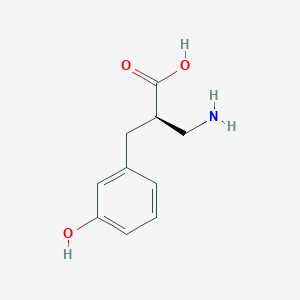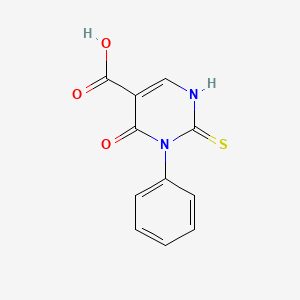
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a thioxo group at the 2-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation. This method provides moderate to good yields and is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its ability to accelerate reactions and improve product yields .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as HIV integrase, thereby preventing viral replication . Additionally, it may interact with cellular receptors and signaling pathways to exert its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but lacks the phenyl group at the 3-position.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the phenyl group at the 3-position and the carboxylic acid group at the 5-position
Properties
Molecular Formula |
C11H8N2O3S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
4-oxo-3-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3S/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |
InChI Key |
LNYQZHYQHLGUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CNC2=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


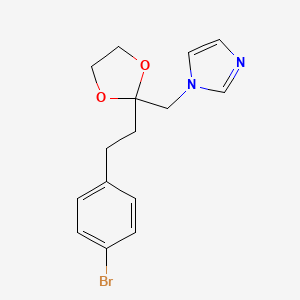
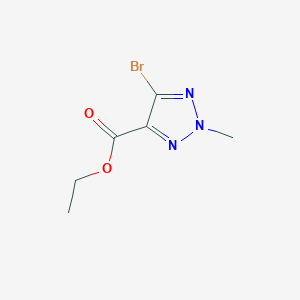


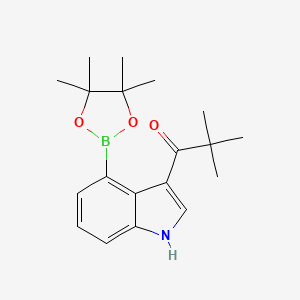
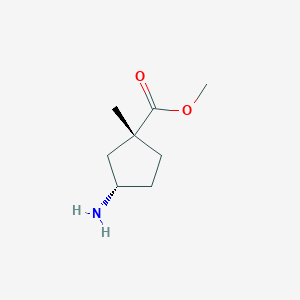
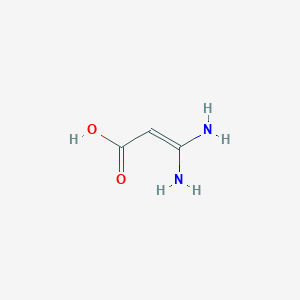
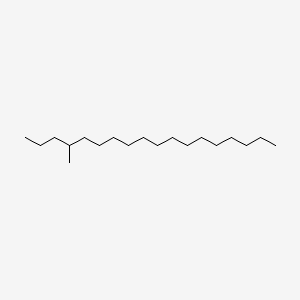


![(1-Allyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12983761.png)
